Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate
Overview
Description
Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate is a useful research compound. Its molecular formula is C8H7ClN4O2 and its molecular weight is 226.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate serves as a key intermediate in the synthesis of a variety of heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, it has been used in the development of derivatives with potential as antituberculous agents. This includes the synthesis of structural analogs through three-component condensations, highlighting its role in creating compounds evaluated for tuberculostatic activity (Titova et al., 2019). Moreover, its derivatives have been investigated for antiasthma properties, where specific triazolopyrimidine compounds were identified as mediator release inhibitors, suggesting their potential in treating asthma (Medwid et al., 1990).
Chemical Transformations and Mechanistic Insights
The compound also finds application in chemical studies exploring the behavior of heterocyclic compounds under various conditions. For example, the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, induced by specific bond reduction, has been reported. This transformation provides insights into the reaction mechanisms and structural properties of such compounds (Lashmanova et al., 2019). Additionally, studies on ring-chain isomerism highlight the dynamic nature of triazolopyrimidine derivatives, offering valuable information on the stability and reactivity of these molecules (Pryadeina et al., 2008).
Novel Synthetic Methods
Research also focuses on developing new synthetic methodologies utilizing this compound. For instance, novel protocols for synthesizing triazolopyrimidine esters using efficient additives have been introduced, demonstrating the compound's role in eco-friendly and practical synthetic processes (Khaligh et al., 2020). These studies not only expand the chemical repertoire of triazolopyrimidine derivatives but also contribute to the advancement of green chemistry principles.
Mechanism of Action
Target of Action
Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate primarily targets ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth and survival.
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, through a favorable interaction with active residues . This interaction leads to changes in the proteins’ function, affecting the cellular responses to stress.
Biochemical Pathways
The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The ER stress pathway is involved in protein folding and trafficking, and its dysregulation can lead to neurodegenerative diseases. The NF-kB pathway regulates the immune response to infection. Inhibition of these pathways by the compound can lead to neuroprotective and anti-inflammatory effects .
Result of Action
The compound has shown promising neuroprotective and anti-inflammatory properties . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the temperature at which the reaction occurs can affect the yield and regioselectivity of the compound
Biochemical Analysis
Biochemical Properties
Triazolopyrimidine-based compounds have been shown to exhibit promising neuroprotective and anti-inflammatory properties . They interact with various enzymes and proteins, such as ATF4 and NF-kB proteins, and inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in cells .
Cellular Effects
Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, triazolopyrimidine-based compounds have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Molecular Mechanism
It is suggested that the compound may exert its effects at the molecular level through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Properties
IUPAC Name |
ethyl 5-chloro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c1-2-15-7(14)5-3-6(9)13-4-10-12-8(13)11-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOZJESYNNZNSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=NN=CN2C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564702 | |
Record name | Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99951-90-3 | |
Record name | Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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